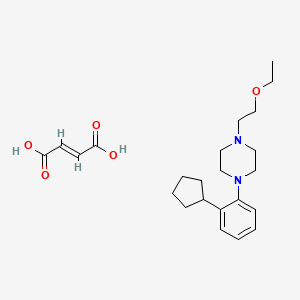
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a cyclopentylphenyl group and a hydroxybutyl group, forming a maleate salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate typically involves a multi-step process. One common method includes the nucleophilic substitution of a cyclic sulfamidate derived from amino acids to form the piperazine ring . The cyclopentylphenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the addition of the hydroxybutyl group via a nucleophilic substitution reaction. The final step involves the formation of the maleate salt by reacting the compound with maleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxybutyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with hydroxy groups, and substituted derivatives with various functional groups attached to the piperazine ring.
科学的研究の応用
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 1-(4-Cyclohexylphenyl)-4-(2-hydroxybutyl)piperazine maleate
- 1-(4-Cyclopentylphenyl)-4-(2-hydroxyethyl)piperazine maleate
- 1-(4-Cyclopentylphenyl)-4-(2-hydroxypropyl)piperazine maleate
Uniqueness
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylphenyl group provides steric hindrance, affecting its binding affinity and selectivity for molecular targets. Additionally, the hydroxybutyl group enhances its solubility and reactivity in various chemical reactions.
特性
CAS番号 |
113682-08-9 |
|---|---|
分子式 |
C23H34N2O5 |
分子量 |
418.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(2-cyclopentylphenyl)-4-(2-ethoxyethyl)piperazine |
InChI |
InChI=1S/C19H30N2O.C4H4O4/c1-2-22-16-15-20-11-13-21(14-12-20)19-10-6-5-9-18(19)17-7-3-4-8-17;5-3(6)1-2-4(7)8/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
FJXPNSWWLVLASH-WLHGVMLRSA-N |
異性体SMILES |
CCOCCN1CCN(CC1)C2=CC=CC=C2C3CCCC3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCOCCN1CCN(CC1)C2=CC=CC=C2C3CCCC3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


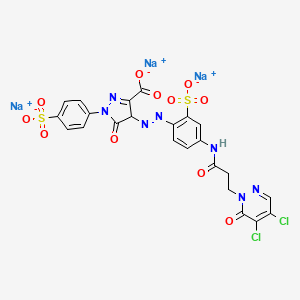
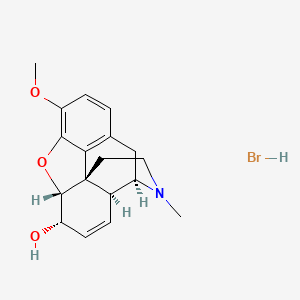
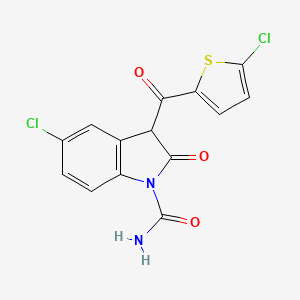
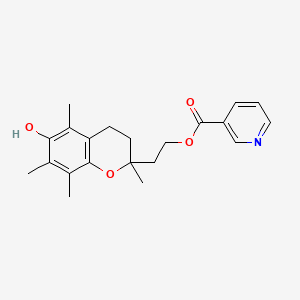
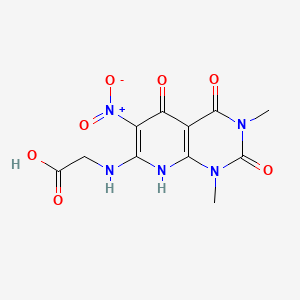
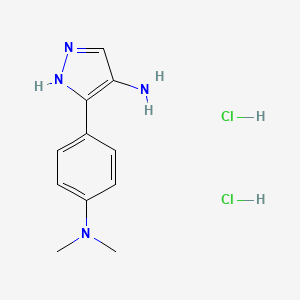

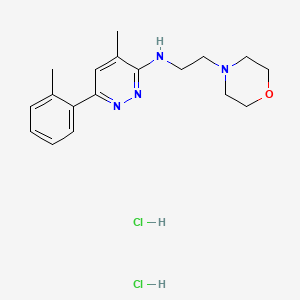
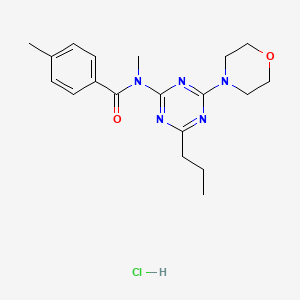
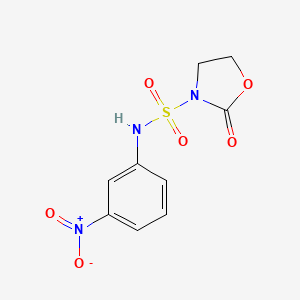

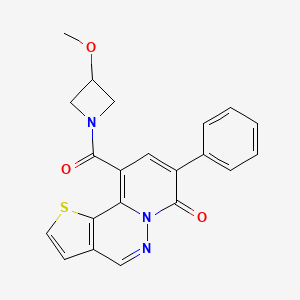
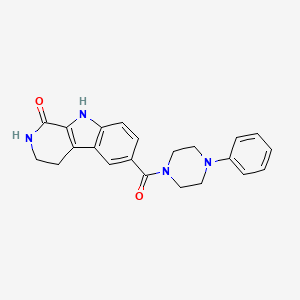
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
